molecular formula C17H20NO3PS B15457583 N-(Diphenylphosphoryl)-L-methionine CAS No. 62056-82-0

N-(Diphenylphosphoryl)-L-methionine

Cat. No.: B15457583
CAS No.: 62056-82-0
M. Wt: 349.4 g/mol
InChI Key: ZCDSRIQHYKBSJS-INIZCTEOSA-N
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Description

N-(Diphenylphosphoryl)-L-methionine is a specialized L-methionine derivative designed for use in advanced peptide synthesis. The compound features a diphenylphosphinoyl (Dpp) group protecting the alpha-amino group of the methionine residue. Phosphorus-based reagents, such as the diphenylphosphinoyl group, have been demonstrated as effective for α-amino group protection and activation via mixed anhydrides in the synthesis of complex peptides, including methionine-enkephalin . This protection strategy is particularly valuable because it is compatible with sensitive amino acid side chains, such as those of tyrosine and methionine, preventing unwanted side reactions during the coupling steps . L-Methionine itself is an essential, sulfur-containing proteinogenic amino acid, encoded by the codon AUG, and is critical in initiation of protein synthesis . As a protected form of this fundamental amino acid, this compound serves as a crucial building block for researchers developing novel synthetic methodologies and constructing peptides for structural and conformational studies. The solution conformation of peptides incorporating the Dpp group can be studied using techniques such as 1H NMR to determine backbone and side-chain arrangements . This product is intended for use in a laboratory setting by qualified professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62056-82-0

Molecular Formula

C17H20NO3PS

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-(diphenylphosphorylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H20NO3PS/c1-23-13-12-16(17(19)20)18-22(21,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,21)(H,19,20)/t16-/m0/s1

InChI Key

ZCDSRIQHYKBSJS-INIZCTEOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CSCCC(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N Diphenylphosphoryl L Methionine and Its Analogues

Direct N-Phosphorylation Approaches

The most direct route to N-(Diphenylphosphoryl)-L-methionine involves the formation of an amide bond between the amino group of L-methionine and a diphenylphosphoryl moiety. This can be accomplished using several key reagents and techniques.

Utilization of Diphenylphosphoryl Halides in Amide Bond Formation

A well-established method for the N-protection of amino acids, including L-methionine, involves the use of diphenylphosphinic chloride (Dpp-Cl), a type of diphenylphosphoryl halide. This reaction is typically carried out in the presence of a base, such as N-methylmorpholine, to neutralize the hydrochloric acid generated. The resulting N α -Diphenylphosphinyl protected α-amino acids are stable and suitable for peptide synthesis. acs.org The diphenylphosphinoyl (Dpp) group serves as an effective α-amino protecting group, and its application in the synthesis of methionine-containing peptides, such as Met-enkephalin, has been demonstrated. nih.gov The reaction of diphenylphosphinic chloride with amino acid esters, followed by mild hydrolysis, yields the N-protected amino acid. acs.org

Table 1: Synthesis of N-Protected Amino Acids using Diphenylphosphinic Chloride

Starting MaterialReagentBaseProductReference
L-Methionine Methyl EsterDiphenylphosphinic ChlorideN-MethylmorpholineThis compound Methyl Ester acs.org
Amino Acid Benzyl EstersDiphenylphosphinic ChlorideN-MethylmorpholineN-(Diphenylphosphoryl)-amino Acid Benzyl Esters acs.org

Application of Diphenyl Phosphorazidate (DPPA) in N-Acylation and Related Transformations

Diphenyl phosphorazidate (DPPA) is a versatile reagent in peptide synthesis, acting as a coupling agent that facilitates the formation of amide bonds with minimal racemization. nih.gov It can be effectively used for the N-acylation of amino acids, including methionine. nih.gov The reaction proceeds by activating a carboxyl group, which then reacts with the amino group of another amino acid or its ester. This method is advantageous due to its compatibility with various functional groups found in amino acid side chains. nih.gov While DPPA is primarily known as a peptide coupling reagent, its ability to form an amide bond makes it relevant for the synthesis of N-acylamino acids, which is conceptually similar to N-phosphorylation.

Exploration of Other Phosphorylating Reagents and Catalytic Systems

Beyond diphenylphosphoryl halides and DPPA, other reagents and systems are being explored for N-phosphorylation. Trimetaphosphate has been shown to phosphorylate amino acids in aqueous solutions, offering a green chemistry approach. rsc.org The development of catalytic systems for N-phosphorylation is an active area of research. While specific catalytic methods for the direct N-diphenylphosphorylation of L-methionine are not extensively documented in readily available literature, the broader field of catalytic phosphorylation offers potential avenues. For instance, phosphite (B83602) dehydrogenase has been studied for its catalytic role involving methionine, suggesting the potential for enzymatic approaches in the future. bristol.ac.ukrsc.org The use of chiral phosphine (B1218219) ligands in asymmetric catalysis highlights the potential for developing catalytic systems that can achieve high stereoselectivity in N-P bond formation. acs.orgnih.gov

Synthesis of this compound via Modified Amino Acid Precursors

An alternative strategy for synthesizing this compound involves the use of a modified L-methionine precursor. One such precursor is L-Methionine sulfoxide (B87167). The thioether group in methionine is susceptible to oxidation, forming the sulfoxide. wikipedia.org This modification can be beneficial in peptide synthesis as it can increase the polarity and solubility of peptides, potentially reducing aggregation during synthesis and purification. nih.gov A potential synthetic route could involve the N-diphenylphosphorylation of L-methionine sulfoxide, followed by the reduction of the sulfoxide back to the thioether to yield the final product. This approach could offer advantages in terms of handling and purification of intermediates.

Table 2: Potential Synthesis Route via Methionine Sulfoxide

StepReactionPrecursor/IntermediateProduct
1N-PhosphorylationL-Methionine SulfoxideThis compound Sulfoxide
2ReductionThis compound SulfoxideThis compound

Stereoselective Synthesis and Chiral Control in this compound Production

Maintaining the stereochemical integrity of the L-enantiomer is paramount in the synthesis of this compound, especially for its applications in biologically active molecules. The chirality of amino acids is fundamental to the structure and function of proteins. nih.gov While methods like using DPPA are known to minimize racemization during peptide coupling, nih.gov the stereochemical course of the direct N-phosphorylation reaction itself needs careful consideration.

Studies on the stereochemical course of reactions involving phosphorus at the active sites of enzymes have demonstrated that these reactions often proceed with a specific stereochemistry, such as inversion of configuration. nih.gov In chemical synthesis, the choice of reagents and reaction conditions is crucial. The use of pre-formed chiral ligands or catalysts can enforce a high degree of stereocontrol during the formation of the N-P bond. acs.orgnih.gov For instance, the synthesis of chiral phosphine ligands from amino acid esters proceeds with configurational retention. rsc.org Although specific studies detailing the stereochemical analysis of the N-diphenylphosphorylation of L-methionine are not abundant, the principles of asymmetric synthesis suggest that careful selection of chiral auxiliaries or catalysts could ensure the retention of the L-configuration.

Synthesis of Advanced Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with novel properties. Modifications can be introduced at either the diphenylphosphoryl group or the methionine side chain.

For instance, analogues with different aryl groups on the phosphorus atom, such as N-(diarylphosphoryl)-L-methionine derivatives, could be synthesized to modulate the electronic and steric properties of the protecting group. The synthesis of such compounds would likely follow similar synthetic routes, employing the corresponding diarylphosphoryl halides.

Derivatization of the methionine side chain offers another avenue for creating analogues. Methionine analogues with modified side chains have been synthesized for various purposes, including as inhibitors of enzymes. researchgate.net For example, a vitamin B2-photocatalyzed radical coupling between simple sulfides and unsaturated amino acids has been developed to create methionine analogues. researchgate.net This approach could potentially be applied to N-(Diphenylphosphoryl)-protected unsaturated amino acid precursors to generate novel analogues.

Furthermore, N-protected amino acid esters are common intermediates in peptide synthesis and can be used to generate a variety of derivatives. buffalostate.edu For example, N-protected 1-aminoalkylphosphonium salts have been synthesized from amides and carbamates, showcasing the versatility of phosphorus-containing amino acid derivatives. chemicalbook.com

Modifications at the Diphenylphosphoryl Group

These modifications are typically achieved by starting with substituted diphenylphosphinyl chlorides, which are then reacted with L-methionine. The electronic nature of the substituents on the phenyl rings can influence the reactivity of the phosphoryl center and the stability of the N-P bond. For instance, electron-withdrawing groups can enhance the electrophilicity of the phosphorus atom, potentially facilitating its reaction with the amino group of L-methionine. Conversely, electron-donating groups may increase the electron density on the phosphorus, which could affect the cleavage conditions of the protecting group.

While direct synthetic examples for a wide range of substituted N-(diarylphosphoryl)-L-methionine analogues are not extensively documented in publicly available literature, the general principles of organophosphorus chemistry suggest the feasibility of such syntheses. The synthesis of related N-(diarylphosphoryl) amino acids and other derivatives with modified phenyl groups supports this concept. For example, the synthesis of N,N'-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) demonstrates the chemical accessibility of diaryl compounds with functionalized phenyl rings. nih.gov

Table 1: Potential Modifications at the Diphenylphosphoryl Group and Their Rationale

Substituent (R) on Phenyl RingRationale for ModificationPotential Synthetic Precursor
Methoxy (-OCH₃)Introduction of an electron-donating group to potentially alter the electronic properties and stability of the Dpp group.Bis(4-methoxyphenyl)phosphinyl chloride
Nitro (-NO₂)Incorporation of a strong electron-withdrawing group to significantly modify the reactivity of the phosphoryl center.Bis(4-nitrophenyl)phosphinyl chloride
Fluoro (-F)Introduction of an electronegative atom to influence bond polarities and potential intermolecular interactions.Bis(4-fluorophenyl)phosphinyl chloride
Chloro (-Cl)Similar to fluoro substitution, to alter electronic properties and provide a potential site for further reactions.Bis(4-chlorophenyl)phosphinyl chloride

This table presents hypothetical modifications based on established principles of organic and organophosphorus chemistry, as direct synthesis of these specific N-(diarylphosphoryl)-L-methionine analogues is not widely reported.

Alterations to the L-Methionine Side Chain

The thioether side chain of L-methionine is a key site for chemical modification, offering opportunities to introduce new functionalities and alter the molecule's polarity and reactivity. These modifications are often pursued to create analogues with unique biological properties or to serve as probes in biochemical studies. The N-diphenylphosphoryl group can be retained during these side-chain alterations to protect the amino group.

One of the most common modifications is the oxidation of the sulfur atom. Mild oxidation, typically with reagents like hydrogen peroxide, converts the thioether to a sulfoxide, yielding this compound sulfoxide. Further oxidation under stronger conditions can produce the corresponding sulfone, this compound sulfone. nih.gov These oxidized forms exhibit increased polarity compared to the parent methionine derivative, which can significantly impact solubility and biological interactions.

Another important modification is the conversion of the methionine side chain to methionine sulfoximine (B86345). This transformation involves the formation of a sulfoximine group (=S(=O)=NH), which can be achieved by reacting methionine sulfoxide with reagents like sodium azide (B81097) in the presence of an acid. benicewiczgroup.com Methionine sulfoximine is a known inhibitor of glutamine synthetase. nih.gov

Furthermore, the thioether can be alkylated to form sulfonium (B1226848) salts. For instance, reaction with alkyl halides can introduce various alkyl groups to the sulfur atom. A biologically relevant example of a side-chain modified methionine analogue is S-allyl-L-cysteine, found in garlic, which contains an allyl group attached to the sulfur atom. nih.gov While not a direct derivative of methionine, the synthesis of S-allyl-L-homocysteine, a close analogue, has been demonstrated through metabolic conversion of allyl mercaptan. escholarship.org The N-diphenylphosphoryl protected versions of these analogues can be synthesized by reacting the pre-modified amino acid with diphenylphosphinyl chloride.

Table 2: Examples of Alterations to the L-Methionine Side Chain

ModificationReagents/MethodResulting AnalogueKey FeatureReference
Oxidation to SulfoxideHydrogen Peroxide (H₂O₂)This compound sulfoxideIncreased polarity nih.gov
Oxidation to SulfoneStronger oxidizing agentsThis compound sulfoneFurther increased polarity nih.gov
SulfoximidationSodium Azide (NaN₃) on sulfoxideThis compound sulfoximineGlutamine synthetase inhibitor mimic benicewiczgroup.comnih.gov
S-AlkylationAlkyl halides (e.g., Propyl triflate)N-(Diphenylphosphoryl)-S-propyl-L-methionine sulfonium saltIntroduction of a positive charge nih.gov
S-Allylation(Metabolic) Allyl mercaptanN-(Diphenylphosphoryl)-S-allyl-L-homocysteineBio-orthogonal handle escholarship.org

Oligopeptide Conjugates and Polymer Architectures Containing this compound Moieties

The use of this compound as a building block in the synthesis of larger molecules, such as oligopeptides and polymers, is a significant area of research. The diphenylphosphoryl (Dpp) group serves as an effective N-terminal protecting group in solid-phase peptide synthesis (SPPS) and solution-phase methods. umich.edu Its properties allow for the sequential coupling of amino acids to form well-defined peptide chains.

In peptide synthesis, this compound can be activated at its carboxyl group and coupled to the free amino group of another amino acid or a growing peptide chain. umich.edu This strategy has been successfully employed in the synthesis of biologically active peptides, such as Met-enkephalin, where the Dpp group protects the N-terminus of the methionine residue. umich.edu The Dpp group is typically stable under the coupling conditions and can be removed at a later stage if required. The presence of the methionine residue itself can sometimes lead to side reactions, such as oxidation, during peptide synthesis, which can be managed by using appropriate scavengers or by synthesizing the peptide with the methionine already in its oxidized sulfoxide form. uci.eduresearchgate.net

Beyond oligopeptides, this compound and its derivatives can be incorporated into polymer architectures. This can be achieved by first synthesizing a monomeric unit derived from this compound, which is then polymerized. For example, vinyl monomers derivatized with amino acids, including methionine, have been synthesized and subsequently polymerized to form gels. nih.gov By analogy, a vinyl monomer bearing the this compound moiety could be prepared and polymerized.

Another approach involves the synthesis of block copolymers, where a segment of the polymer is composed of this compound units. mdpi.comnih.gov This can be achieved through controlled polymerization techniques, such as living anionic polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allow for the sequential addition of different monomer blocks. mdpi.comnih.gov The resulting polymers would possess unique properties derived from both the polypeptide segment and the other polymer block(s), potentially leading to stimuli-responsive materials or materials for biomedical applications. nih.govrsc.org For instance, cationic poly(L-methionine) derivatives have been synthesized and shown to have interesting biological properties.

Table 3: Examples of Oligopeptide and Polymer Architectures

ArchitectureSynthetic StrategyMonomer/Building BlockPotential ApplicationReference
Oligopeptide (Met-enkephalin)Solution-phase peptide synthesisThis compoundBioactive peptide research umich.edu
Protected OctapeptideSolid-phase peptide synthesis (SPPS)N-protected Methionine sulfoxideConvergent peptide synthesis uci.edu
Poly(methionine) DerivativesRing-opening polymerization of N-carboxyanhydrides followed by alkylationL-methionine N-carboxyanhydrideCell-penetrating peptides
Amino Acid-Based GelsPolymerization of vinyl monomersMethionine-based vinyl monomerBiomaterials nih.gov
Block CopolymersLiving anionic polymerization, RAFTN-Vinylpyrrolidone and n-alkyl methacrylates (by analogy)Drug delivery, stimuli-responsive materials mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of N Diphenylphosphoryl L Methionine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For N-(Diphenylphosphoryl)-L-methionine, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments provides a detailed picture of its molecular framework and stereochemistry.

¹H and ¹³C NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the various protons in the molecule. The aromatic protons of the two phenyl groups on the phosphorus atom typically appear as a complex multiplet in the downfield region (δ 7.4-7.8 ppm). The proton on the α-carbon of the methionine backbone is observed as a multiplet, its chemical shift influenced by the neighboring amine and carboxyl groups. The methylene (B1212753) protons (β and γ) of the methionine side chain exhibit distinct multiplets, and the terminal methyl group attached to the sulfur atom gives rise to a singlet. chemicalbook.comhmdb.cahmdb.caresearchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. hmdb.cachemicalbook.comchemicalbook.comnih.gov The carbonyl carbon of the carboxylic acid is typically found at the most downfield chemical shift. The aromatic carbons of the phenyl rings show a set of signals in the aromatic region, with their chemical shifts influenced by the phosphorus atom. The α-carbon, β-carbon, γ-carbon, and the S-methyl carbon of the methionine moiety each give rise to a characteristic signal, confirming the carbon skeleton of the molecule.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for L-Methionine Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH~4.3~53
β-CH₂~2.1~30
γ-CH₂~2.6~31
S-CH₃~2.1~15
C=O-~174
Aromatic CH7.4-7.8128-133

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a generalized representation for L-methionine derivatives.

³¹P NMR for Phosphorus Environment Characterization

³¹P NMR spectroscopy is a powerful tool specifically for probing the chemical environment of the phosphorus atom. In this compound, the phosphorus atom is in a pentavalent, tetrahedral environment, bonded to two phenyl groups, an oxygen atom, and the nitrogen atom of the methionine. This results in a single resonance in the ³¹P NMR spectrum, and its chemical shift provides valuable information about the electronic nature of the phosphoryl group. For similar diphenylphosphoryl compounds, the ³¹P chemical shift is often observed in the range of δ 20-30 ppm. rsc.org

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of atoms within the molecule. researchgate.netsdsu.eduyoutube.comscience.govuvic.ca

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two or three bonds. For this compound, cross-peaks would be observed between the α-CH proton and the β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons, confirming the sequence of the methionine side chain. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.netsdsu.eduyoutube.com This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for the α-CH proton will show a correlation to the signal for the α-carbon.

These 2D NMR experiments, taken together, provide a comprehensive and detailed map of the molecular structure of this compound, confirming the covalent linkages and providing insights into its conformation in solution.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₁₇H₂₀NO₃PS). researchgate.netmdpi.com

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, valuable structural information can be obtained. Common fragmentation pathways for such a molecule might include the loss of the carboxyl group, cleavage of the methionine side chain, and fragmentation of the diphenylphosphoryl moiety. The observed fragment ions help to piece together the different components of the molecule, corroborating the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.netnih.govru.nlresearchgate.netnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200-3400
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (carboxylic acid)Stretching1700-1725
P=O (phosphoryl)Stretching1150-1300
C-NStretching1000-1250
P-NStretching900-1000
C-SStretching600-800

The presence and position of these bands provide strong evidence for the key functional groups within the molecule, confirming the presence of the amino acid backbone, the diphenylphosphoryl group, and the thioether side chain.

Single Crystal X-ray Diffraction Analysis

While NMR, MS, and IR provide information about the connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govrsc.orgnih.govresearchgate.netornl.gov If a suitable single crystal of this compound can be grown, this technique can determine the precise bond lengths, bond angles, and torsional angles of the molecule. This would reveal the exact conformation of the methionine backbone and the orientation of the diphenylphosphoryl group relative to the amino acid. The resulting crystal structure would provide an unambiguous confirmation of the L-stereochemistry at the α-carbon and offer insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Determination of Absolute Configuration and Crystal Structure

The absolute configuration of this compound is predetermined by the chirality of its precursor, L-methionine. The L-configuration designates that the α-carbon possesses an (S)-configuration according to the Cahn-Ingold-Prelog priority rules. The introduction of the diphenylphosphoryl group at the amino terminus does not alter the chiral center at the α-carbon. Therefore, the resulting this compound molecule retains the (S)-configuration.

Table 1: Anticipated Crystallographic Parameters for this compound (Hypothetical)

ParameterAnticipated Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicCommon for chiral amino acid derivatives. nih.govresearchgate.net
Space GroupP2₁ or P2₁2₁2₁Non-centrosymmetric, reflecting the chirality of the molecule. nih.govresearchgate.net
Absolute Configuration(S)Derived from the L-methionine starting material.

Elucidation of Molecular Conformation and Crystal Packing Interactions

The molecular conformation of this compound will be dictated by a combination of steric and electronic factors involving the bulky diphenylphosphoryl group, the flexible methionine side chain, and the carboxylic acid moiety. The phosphorus atom in the diphenylphosphoryl group adopts a tetrahedral geometry. The two phenyl rings and the oxygen atom attached to the phosphorus, along with the nitrogen of the methionine backbone, create a sterically demanding environment that will influence the torsional angles (φ and ψ) of the amino acid backbone.

In the solid state, molecules of this compound are expected to arrange themselves in a manner that maximizes packing efficiency and satisfies all potential intermolecular interactions. Crystal packing is often characterized by the formation of distinct layers or three-dimensional networks. In related structures, such as dl-phenylglycinium chloride, the crystal structure consists of alternating hydrophobic and hydrophilic zones. researchgate.net A similar layered arrangement could be envisioned for this compound, with the hydrophobic phenyl rings and the methylthio group of the side chain forming non-polar regions, while the phosphoryl, carboxyl, and amide groups form polar regions capable of hydrogen bonding.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A network of intermolecular interactions is crucial for the stabilization of the crystal lattice. For this compound, several types of interactions are anticipated to play a significant role.

Hydrogen Bonding: The primary hydrogen bond donor is the carboxylic acid proton (-COOH), which can form strong hydrogen bonds with the phosphoryl oxygen (P=O) or the carboxylic oxygen of a neighboring molecule. The N-H group of the phosphoramidate (B1195095) linkage can also act as a hydrogen bond donor, likely interacting with the phosphoryl or carboxyl oxygens. This extensive hydrogen bonding is a common feature in the crystal structures of N-protected amino acids and peptides, often leading to the formation of chains, ribbons, or more complex three-dimensional networks. nih.gov In the crystal structure of L-alanine phosphate (B84403), for example, the amino group is protonated by the phosphoric acid, and H₂PO₄⁻ ions are linked by hydrogen bonds into infinite ribbons. researchgate.net

Other Interactions: The sulfur atom in the methionine side chain is known to participate in non-covalent interactions. It can act as a weak hydrogen bond acceptor and can also be involved in interactions with aromatic rings. mdpi.com These weaker interactions, along with van der Waals forces, will further contribute to the cohesion and specific arrangement of the molecules within the crystal.

Table 2: Predicted Intermolecular Interactions in this compound

Interaction TypeDonor/Acceptor GroupsExpected Geometry/DistanceSignificance
Hydrogen BondCarboxyl (O-H) as donor; Phosphoryl (P=O) or Carboxyl (C=O) as acceptorStrong, directionalPrimary driving force for molecular assembly. nih.gov
Hydrogen BondAmide (N-H) as donor; Phosphoryl (P=O) or Carboxyl (C=O) as acceptorModerate, directionalContributes to the stability of the hydrogen-bonded network.
π-π StackingPhenyl ringsCentroid-centroid distance ~3.3-4.0 ÅStabilizes the packing of the hydrophobic regions. mdpi.comresearchgate.net
Sulfur InteractionsMethionine S-atom and neighboring atoms/ringsVariableFine-tunes the crystal packing arrangement. mdpi.com

Based on the conducted research, there is a notable lack of specific studies focusing on the computational and theoretical investigations of this compound for the outlined topics. While extensive computational research exists for L-methionine and its other derivatives, the diphenylphosphoryl variant does not appear to be widely characterized in the scientific literature concerning quantum chemical calculations, conformational analysis, molecular dynamics, spectroscopic prediction, or computational docking.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article strictly adhering to the provided outline for the specific compound this compound. The available data for the parent molecule, L-methionine, cannot be substituted as it would not accurately represent the physicochemical and electronic properties of the N-diphenylphosphoryl derivative.

Coordination Chemistry and Metal Complexation Studies of N Diphenylphosphoryl L Methionine

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands analogous to N-(Diphenylphosphoryl)-L-methionine, such as other amino acid derivatives, is typically achieved by reacting a salt of the transition metal with the ligand in a suitable solvent. nih.govcu.edu.eg For instance, complexes of metals like cobalt(II), nickel(II), copper(II), and zinc(II) with amino acids have been prepared from their chloride or acetate (B1210297) salts in an alcoholic medium or aqueous solutions. jocpr.comresearchgate.net The resulting complexes are often characterized by a variety of analytical techniques including elemental analysis, infrared (IR) spectroscopy, and atomic absorption to confirm their composition and structure. jocpr.com

Characterization studies of similar transition metal-amino acid complexes indicate that the amino acid often acts as a bidentate ligand, coordinating through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. jocpr.comresearchgate.net This is supported by shifts in the characteristic IR spectral bands of these functional groups upon complexation. jocpr.com For example, a shift in the N-H bending vibration and the C=O stretching vibration in the IR spectrum provides evidence for the involvement of the amino and carboxyl groups in coordination to the metal ion. jocpr.com In some cases, the stoichiometry of the complexes is found to be 1:2 (metal:ligand). researchgate.net

The geometry of these complexes can vary. For example, some studies suggest a tetrahedral geometry for Ni(II), Zn(II), and Cd(II) complexes, while Cu(II) complexes may exhibit a square planar structure. nih.gov Magnetic susceptibility measurements help in determining the magnetic properties and inferring the geometry of the complexes. For instance, paramagnetic behavior has been observed for Co(II) and Ni(II) complexes of L-methionine, suggesting high-spin configurations. researchgate.net

Synthesis and Characterization of Lanthanide and Other Main Group Metal Complexes

The synthesis of lanthanide and main group metal complexes with ligands similar to this compound has also been explored. Lanthanide complexes are often prepared by reacting lanthanide nitrates or chlorides with the ligand in a suitable solvent. nih.govcapes.gov.br For example, complexes of lanthanides such as La(III), Pr(III), Sm(III), Eu(III), Tb(III), and Dy(III) have been synthesized with amide-containing ligands. nih.gov Characterization of these complexes involves elemental analysis, conductivity measurements, IR spectroscopy, and ¹H NMR spectroscopy. nih.gov

In the case of main group metals, complexes with ligands containing a phosphoryl group have been synthesized. For example, the reaction of a phosphine (B1218219) ligand with silver chloride can yield a silver complex. mdpi.com Similarly, magnesium complexes have been synthesized and their reactivity explored. columbia.edu The characterization of these main group metal complexes often involves techniques similar to those used for transition metal and lanthanide complexes.

Ligand Binding Modes, Coordination Geometries, and Stereochemical Aspects of Metal Chelation

This compound possesses multiple potential coordination sites: the nitrogen atom of the amino group, the oxygen atoms of the carboxylate group, the oxygen atom of the phosphoryl group, and the sulfur atom of the thioether side chain. The actual binding mode depends on several factors, including the nature of the metal ion, the pH of the solution, and the reaction conditions.

Commonly, amino acids coordinate to metal ions as bidentate ligands, utilizing the amino and carboxylate groups to form a stable five-membered chelate ring. wikipedia.org However, for amino acids with coordinating side chains like methionine, tridentate coordination involving the sulfur atom is also possible. wikipedia.orgru.nl In the context of this compound, the phosphoryl group introduces an additional potential coordination site.

The coordination geometry of the resulting metal complexes can vary significantly. Octahedral geometry is common for many transition metal ions, often with a 1:2 or 1:3 metal-to-ligand ratio. wikipedia.org For instance, tris(amino acidato) complexes can exist as facial (fac) and meridional (mer) isomers, both of which are chiral. wikipedia.org Tetrahedral and square planar geometries are also observed for certain metal ions. nih.govumass.edu Theoretical studies on similar systems, such as transition metal-histidine complexes, have shown that distorted octahedral geometries are often formed. mdpi.com

The stereochemistry of metal chelation is an important aspect, particularly with chiral ligands like L-methionine. The coordination of the ligand to the metal center can lead to the formation of specific stereoisomers.

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Mössbauer Spectroscopy)

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in this compound complexes.

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the complex. The absorption spectra of the complexes are compared to that of the free ligand to identify shifts in the absorption bands, which indicate coordination. researchgate.net For instance, the UV-Vis spectra of transition metal complexes with amino acids often show bands corresponding to d-d transitions, which are useful in determining the coordination geometry of the metal ion. scielo.br The UV spectrum of methionine itself shows high absorption below 230 nm. sielc.com

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), and Fe(III). nih.govpku.edu.cn The EPR spectrum provides information about the electronic environment of the unpaired electron, including the nature of the coordinating atoms and the symmetry of the complex. pku.edu.cnresearchgate.net Studies on copper(II) complexes with methionine Schiff bases have used EPR to investigate the bonding characteristics. pku.edu.cn The g-factors and hyperfine coupling constants obtained from EPR spectra can help to identify the structure of the radical species and the nature of the metal-ligand bond. researchgate.netnih.gov

Mössbauer Spectroscopy : Mössbauer spectroscopy is particularly useful for studying iron complexes. It provides information about the oxidation state and spin state of the iron atom, as well as the symmetry of its coordination environment. For example, in studies of iron(II) complexes with related amino acids, Mössbauer spectroscopy has been used to identify the presence of iron(II) and to characterize its coordination. scielo.br

Solution-Phase Stability Constants and Thermodynamic Studies of this compound Metal Complexes

The stability of metal complexes in solution is a crucial aspect of their chemistry. Potentiometric titrations are a common method for determining the stability constants of metal complexes with ligands like amino acids. iupac.org These studies provide quantitative information about the strength of the metal-ligand interactions.

For example, studies on the silver(I)-L-methionine system have revealed the formation of several protonated complexes, with the stability being primarily due to the bond between the sulfur atom and the silver ion. unina.it Thermodynamic studies, which can be conducted using techniques like calorimetry, provide information about the enthalpy and entropy changes associated with complex formation, offering deeper insights into the driving forces of the coordination process.

Theoretical Studies on Metal-N-(Diphenylphosphoryl)-L-methionine Coordination and Electronic Structure

Quantum chemical calculations are increasingly used to complement experimental studies and provide a deeper understanding of the coordination and electronic structure of metal complexes. ru.nlmdpi.com These theoretical methods can be used to:

Predict the most stable coordination geometries of the complexes. mdpi.com

Calculate the energies of different binding modes. ru.nl

Simulate spectroscopic properties, such as IR and UV-Vis spectra, to aid in the interpretation of experimental data. ru.nl

Analyze the electronic structure of the complexes, including the nature of the metal-ligand bonds and the distribution of electron density.

For instance, theoretical studies on the complexation of zinc and cadmium with L-methionine have identified the preferred binding motifs and provided insights into the influence of the metal ion on the coordination. ru.nl Similarly, computational studies on transition metal-histidine complexes have explored the feasibility of different coordination geometries. mdpi.com Such theoretical investigations are essential for a comprehensive understanding of the intricate coordination chemistry of this compound.

Applications in Organic Synthesis and Catalysis Utilizing N Diphenylphosphoryl L Methionine

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The incorporation of a chiral moiety, such as the L-methionine backbone in N-(Diphenylphosphoryl)-L-methionine, presents the potential for its use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Similarly, chiral ligands coordinate to metal centers to create a chiral environment that influences the stereoselectivity of a catalytic transformation.

However, a review of the scientific literature does not provide significant evidence of this compound being widely employed as a chiral ligand in mainstream asymmetric catalytic reactions such as asymmetric hydrogenation, allylic alkylation, or carbon-carbon bond-forming reactions. While the broader class of chiral phosphine (B1218219) ligands is of great importance in asymmetric catalysis, the specific application of this compound in this context is not extensively documented. Research in this area has largely focused on other chiral phosphine derivatives.

Applications in Stereoselective Peptide Bond Formation and Peptide Engineering

The most well-documented application of this compound is in the field of peptide synthesis, where the diphenylphosphoryl (Dpp) group functions as an effective Nα-protecting group for amino acids. rsc.org This protection is crucial during the stepwise assembly of peptides to prevent unwanted side reactions at the N-terminus of the amino acid.

The Dpp group is introduced by reacting the amino acid with diphenylphosphinic chloride. This compound itself can be used as a building block in this context. The resulting N-Dpp-amino acids are stable crystalline solids that are resistant to racemization.

A key advantage of the Dpp group is its role in the activation of the carboxyl group for peptide bond formation. N-Dpp-amino acids can be converted into highly reactive mixed anhydrides with diphenylphosphinic acid. These diphenylphosphinoyl–carboxylic acid mixed anhydrides are effective acylating agents that readily react with the amino group of another amino acid or peptide to form a new peptide bond. rsc.org

A notable example of this methodology is the solution-phase synthesis of the endogenous opioid peptide, Met-enkephalin (Tyr-Gly-Gly-Phe-Met). rsc.org In this synthesis, the Dpp group was used for the α-amino group protection of the amino acid residues. The compatibility of this method with sensitive amino acid side chains, such as those of tyrosine and methionine, highlights its utility in peptide engineering. rsc.org

The use of this compound and other Dpp-protected amino acids in peptide synthesis is summarized in the table below.

FeatureDescriptionReference
Protecting Group Diphenylphosphoryl (Dpp) rsc.org
Application Nα-protection of amino acids rsc.org
Activation Method Formation of diphenylphosphinoyl–carboxylic acid mixed anhydrides rsc.org
Key Advantage Compatibility with sensitive side chains (e.g., Tyr, Met) rsc.org
Example Synthesis Met-enkephalin rsc.org

While the Dpp group is effective, modern peptide synthesis, especially solid-phase peptide synthesis (SPPS), predominantly relies on other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) due to their established protocols and compatibility with automated synthesizers.

Catalytic Activity in Diverse Organic Transformations (e.g., Oxidation, Reduction, C-C Coupling)

The potential for this compound to act as a catalyst in organic transformations such as oxidation, reduction, or carbon-carbon coupling reactions has been considered. The presence of a phosphorus center and a sulfur-containing amino acid backbone could theoretically impart catalytic properties.

However, based on the available scientific literature, there are no significant reports of this compound itself being used as a catalyst for these types of reactions. Research into catalytic oxidation and reduction often involves transition metal complexes or specific organocatalysts. nih.gov Similarly, carbon-carbon coupling reactions typically employ palladium or other transition metal catalysts with specialized phosphine ligands. mdpi.com While methionine residues within enzymes can play a role in catalysis, this is distinct from the use of the isolated, derivatized amino acid as a catalyst. bristol.ac.ukplos.org

Development of this compound-based Reagents and Mediators

The primary application of this compound in the context of reagents is its conversion into activated species for peptide synthesis. As detailed in section 6.2, N-Dpp-amino acids, including this compound, are precursors to highly effective coupling reagents.

The key reagent derived from this compound is the diphenylphosphinoyl–carboxylic acid mixed anhydride . This species is generated in situ from the N-Dpp-amino acid and is not typically isolated. Its formation and subsequent reaction are central to the Dpp-based peptide coupling strategy.

The table below outlines the key reagent derived from this compound.

Reagent/MediatorPrecursorApplicationMechanism of ActionReference
Diphenylphosphinoyl–carboxylic acid mixed anhydrideThis compoundPeptide bond formationCarboxyl group activation for nucleophilic attack by an amine rsc.org

Beyond this well-established role in peptide synthesis, the development of other reagents or mediators based on this compound is not widely reported in the scientific literature.

Exploitation in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Prominent examples of MCRs include the Ugi and Passerini reactions, which are often used for the rapid synthesis of diverse libraries of complex molecules, including peptidomimetics. wikipedia.orgnih.gov

The structure of this compound, containing an amino acid backbone, might suggest its potential as a component in such reactions. However, a review of the literature on MCRs does not indicate that this compound or its derivatives are commonly used as starting materials in reactions like the Ugi or Passerini reaction. These reactions typically utilize primary amines, carboxylic acids, aldehydes/ketones, and isocyanides as their core components. wikipedia.orgnih.gov While amino acids can be used, the N-diphenylphosphoryl group is not a typical protecting group strategy in this context.

Biochemical Interactions and Mechanistic Studies of N Diphenylphosphoryl L Methionine and Its Analogues

Investigation of Enzyme Interactions and Modulation Mechanisms (e.g., Phosphatase Resistance, Methyltransferase Interactions)

The N-diphenylphosphoryl group introduces significant steric and electronic changes to the L-methionine molecule, suggesting potential interactions with a variety of enzymes, particularly those involved in phosphorylation, dephosphorylation, and methionine metabolism.

The phosphorylation and dephosphorylation of proteins are key regulatory mechanisms in virtually all cellular processes, governed by kinases and phosphatases. youtube.com Protein phosphorylation can occur on various amino acid residues, forming phosphoesters (on serine, threonine, tyrosine) or more labile phosphoramidates (on histidine, lysine (B10760008), arginine). youtube.comfrontierspartnerships.org The P-N bond in N-(Diphenylphosphoryl)-L-methionine is a phosphoramidate (B1195095) linkage. Natural products containing phosphoramidate bonds are known and are classified based on their terminal groups. nih.gov

Due to the bulky phenyl groups on the phosphorus atom, this compound is expected to be resistant to enzymatic cleavage by phosphatases, which typically recognize simpler phosphate (B84403) esters or phosphoramidates. This stability makes it a potential candidate for a stable modulator of enzyme activity.

Methionine itself is a crucial substrate for S-adenosyl-L-methionine (AdoMet) synthetase, which produces AdoMet, the primary methyl group donor for methyltransferase enzymes. uwaterloo.ca Methyltransferases are vital for the methylation of DNA, RNA, proteins, and other small molecules. uwaterloo.ca Analogues of methionine can act as inhibitors or alternative substrates for enzymes in this pathway. For instance, fluorinated methionine analogues have been synthesized to probe the electronic effects on sulfur atom interactions in metalloenzymes. uwaterloo.ca Given its structure, this compound could potentially act as a competitive inhibitor of enzymes that bind L-methionine or AdoMet, such as methionine synthase or various methyltransferases. The large diphenylphosphoryl group could occupy the active site, preventing the binding of the natural substrate.

The biosynthesis of methionine in plants and microorganisms involves several key enzymes, including cystathionine (B15957) γ-synthase and cystathionine β-lyase, which are potential targets for inhibition by methionine analogues. nih.gov

Enzyme ClassPotential Interaction with this compoundLikely Mechanism
Phosphatases Resistance to hydrolysisSteric hindrance from diphenyl groups preventing access to the active site.
Kinases Potential weak interaction or inhibitionThe phosphoryl group might mimic a phosphate, but the phenyl groups would likely prevent productive binding or phosphorylation.
Methyltransferases Competitive InhibitionThe methionine moiety could facilitate binding to the methionine/AdoMet binding site, while the bulky N-terminal group prevents catalysis.
AdoMet Synthetase Competitive InhibitionThe molecule could compete with methionine for binding to the enzyme's active site.
Methionine Aminopeptidases Potential InhibitionThe modified N-terminus would likely inhibit the cleavage of the N-terminal methionine from nascent proteins.

Role as a Biochemical Probe in Methionine Metabolism and Related Pathways

Modified amino acids are frequently used as biochemical probes to study cellular processes. The unique structure of this compound makes it a candidate for such applications, particularly in tracking amino acid transport and metabolism.

A pertinent example is the use of N-(2-[(18)F]Fluoropropionyl)-L-methionine, an N-acylated methionine derivative, as a positron emission tomography (PET) tracer for imaging tumors. nih.gov This radiolabeled analogue is transported into cancer cells, which often have upregulated amino acid transport systems, but it is not incorporated into proteins, allowing for its accumulation and visualization. nih.gov In vitro studies with this tracer revealed that its cellular uptake is mediated by several sodium-dependent amino acid transport systems (A, ASC, and B(0,+)). nih.gov

By analogy, this compound could serve as a non-radioactive probe to study these same transport systems. Its uptake could be monitored by methods like mass spectrometry. Furthermore, the genetic encoding of phosphorylated amino acids into proteins has become a powerful tool to investigate protein structure and function. nih.govacs.org While not a direct application of this compound, this highlights the value of modified amino acids in modern biochemical research.

Potential applications of this compound as a biochemical probe:

Studying Amino Acid Transporters: It could be used in competitive binding assays to identify and characterize the substrate specificity of various methionine transporters.

Enzyme Inhibition Studies: Its potential as an inhibitor for enzymes in the methionine metabolic pathway could be used to probe the structure and function of their active sites.

Probing Protein Synthesis: Its effect on protein synthesis could be studied to understand the tolerance of the ribosomal machinery for N-terminally modified amino acids.

Mechanistic Studies on Interactions with Biological Macromolecules (e.g., Proteins, DNA, RNA)

The interaction of this compound with macromolecules like proteins is dictated by the chemical properties of its constituent parts: the hydrophobic phenyl groups, the polar phosphoryl group, and the methionine residue.

Theoretical studies on O-phosphorylated amino acids reveal that the negatively charged phosphate group can form strong hydrogen bonds and salt bridges with positively charged amino acid residues like lysine and arginine. nih.gov The phosphoryl group (P=O) in this compound can act as a hydrogen bond acceptor, facilitating interactions with protein backbones or side chains. nih.gov However, the bulky and hydrophobic diphenyl groups would dominate its interactions in many contexts. These phenyl rings could form favorable van der Waals and π-π stacking interactions within hydrophobic pockets of proteins.

The interaction of phospholipids (B1166683) with membrane proteins provides a useful analogy. Specific phospholipids are often found tightly bound to membrane protein complexes, where the charged headgroups interact with charged residues (lysine, histidine) and the acyl chains pack into hydrophobic grooves on the protein surface. nih.gov Similarly, the diphenylphosphoryl moiety could anchor to a protein through a combination of polar and non-polar interactions.

Computational studies have also explored the interactions of organoselenium compounds with enzymes, highlighting the potential for non-covalent interactions between selenium and sulfur or nitrogen atoms (Se...S, Se...N) in the active site. nih.gov This suggests that the sulfur atom in the methionine side chain of this compound could also participate in specific interactions within a protein binding pocket.

Molecular MoietyPotential Interaction TypeInteracting Partner on Macromolecule
Diphenyl Groups Hydrophobic, van der Waals, π-π stackingAromatic and aliphatic amino acid side chains (e.g., Phe, Trp, Leu, Ile)
Phosphoryl Group (P=O) Hydrogen bond acceptorHydrogen bond donors (e.g., amide hydrogens, Arg, Lys, Ser, Thr side chains)
Methionine Side Chain Hydrophobic, potential S-interactionsHydrophobic pockets, potentially Cys or other residues
Amide Linkage Hydrogen bond donor/acceptorProtein backbone or side chains

Molecular-Level Exploration of Antioxidant Mechanisms, if applicable to the diphenylphosphoryl moiety or methionine core

Both the methionine core and the organophosphorus moiety of this compound suggest a potential for antioxidant activity.

The methionine residue is a known antioxidant. Its sulfur atom can be readily oxidized by reactive oxygen species (ROS) such as hydrogen peroxide, forming methionine sulfoxide (B87167). This reaction effectively neutralizes the ROS, protecting other, more critical cellular components from oxidative damage. The resulting methionine sulfoxide can then be reduced back to methionine by the enzyme methionine sulfoxide reductase, allowing it to function in a catalytic antioxidant cycle. uwaterloo.ca

Furthermore, various organophosphorus compounds have been shown to possess antioxidant properties. researchgate.net Studies on aminophosphonates, for instance, have demonstrated their ability to act as antioxidants, with some showing greater efficacy than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net Organophosphorus compounds, particularly phosphite (B83602) esters, are used as antioxidants in industrial applications. researchgate.net While the precise mechanism for organophosphorus antioxidants can vary, it often involves the disruption of radical chain reactions. The phosphorus center can act as a radical scavenger or a peroxide decomposer.

Therefore, this compound could exhibit a dual antioxidant mechanism:

ROS scavenging by the methionine core: The thioether group can directly reduce ROS.

Radical modulation by the diphenylphosphoryl group: The organophosphorus component may interfere with lipid peroxidation chain reactions or other radical-driven processes.

The Nrf2 pathway is a central regulator of cellular antioxidant responses, controlling the expression of numerous antioxidant enzymes. mdpi.com Investigating whether this compound or its metabolites can activate this pathway would be a key step in understanding its molecular antioxidant mechanism.

In Vitro Cellular Studies for Mechanistic Insights into Cellular Processes and Pathways (Strictly focusing on mechanisms of interaction, excluding direct biological activity/toxicity)

Cellular Uptake and Transport: As demonstrated with [(18)F]FPMET, the initial interaction with a cell is its transport across the plasma membrane. nih.gov Competitive uptake assays using cultured cells (e.g., cancer cell lines known for high metabolic rates) could be performed. In these assays, the uptake of a radiolabeled natural amino acid (like [3H]-L-methionine) would be measured in the presence of increasing concentrations of this compound. Inhibition of the radiolabel uptake would indicate that the compound competes for the same amino acid transporters.

Protein Incorporation: To confirm whether the compound is recognized by the translational machinery, cells could be incubated with a labeled version of this compound. The cellular protein fraction would then be isolated and analyzed for the presence of the label. It is hypothesized, similar to N-(2-[(18)F]Fluoropropionyl)-L-methionine, that the bulky N-terminal modification would prevent its incorporation into nascent polypeptide chains. nih.gov

Enzyme Inhibition in Cell Lysates: The inhibitory potential against enzymes like methyltransferases could be assessed using cell lysates as a source of enzymes. The activity of a specific methyltransferase could be measured with and without the addition of this compound, allowing for the determination of an IC50 value and providing insight into its potential to disrupt cellular methylation processes.

Probing Cellular Stress Pathways: The interaction of the compound with cellular machinery could induce specific stress responses. For example, if it effectively inhibits methionine metabolism, it might trigger the unfolded protein response (UPR) or other nutrient-sensing pathways. mdpi.com The activation of such pathways can be monitored at the molecular level by measuring the expression or phosphorylation of key marker proteins (e.g., eIF2α, ATF4) via Western blotting or qPCR.

Experimental Approach Mechanistic Question Methodology Expected Outcome
Competitive Uptake Assay Does it use methionine transporters?Measure uptake of radiolabeled methionine in the presence of the compound.Decreased uptake of radiolabeled methionine would indicate competition for transporters.
Protein Incorporation Assay Is it incorporated into proteins?Incubate cells with a labeled version of the compound and analyze the protein fraction.The compound is not expected to be found in the protein fraction due to its bulky N-terminus.
Enzyme Activity Assay Does it inhibit key enzymes?Measure the activity of enzymes like methyltransferases in cell lysates with the compound.A dose-dependent decrease in enzyme activity would confirm inhibition.
Western Blotting / qPCR Does it activate stress pathways?Analyze the expression/phosphorylation of stress marker proteins after cell treatment.Increased levels of stress markers could point to disruption of specific metabolic pathways.

Future Research Directions and Advanced Methodologies for N Diphenylphosphoryl L Methionine

Integration with Advanced Materials Science for Hybrid Systems

The unique structure of N-(Diphenylphosphoryl)-L-methionine makes it an attractive candidate for the development of advanced hybrid materials. The methionine component has been used as a stabilizing agent for the synthesis of nanoparticles, while the diphenylphosphoryl group can impart distinct surface properties and coordination capabilities.

Future research can focus on using this compound as a functional capping agent for metallic or semiconductor nanoparticles. The thioether group of the methionine residue can strongly bind to noble metal surfaces, such as gold or silver, while the diphenylphosphoryl group can modulate the nanoparticle's solubility, stability in different media, and interaction with other molecules or biological systems. For instance, methionine has been successfully used to stabilize cobalt ferrite (B1171679) nanoparticles, which were then functionalized with gold quantum dots for theranostic applications. beilstein-journals.org The introduction of the N-diphenylphosphoryl group could further enhance the stability and provide additional sites for conjugation.

Furthermore, this compound could serve as a monomer for the synthesis of novel functional polypeptides. Research in the field of polypeptide synthesis has demonstrated the utility of methionine N-carboxyanhydride (NCA) in creating well-defined polymers. ucla.edu By analogy, this compound could be polymerized or incorporated into polypeptide chains to create materials with stimuli-responsive properties, such as polymers that exhibit lower critical solution temperature (LCST) behavior in aqueous solutions. ucla.edu These hybrid materials could find applications in drug delivery, tissue engineering, and catalysis.

Table 1: Potential Hybrid Material Systems Based on this compound

Hybrid System ComponentRole of this compoundPotential Application
Gold/Silver NanoparticlesSurface functionalization and stabilization via thioether linkage. beilstein-journals.orgBiosensing, targeted drug delivery, medical imaging.
Magnetic Nanoparticles (e.g., CoFe₂O₄)Capping agent to control growth and provide sites for further functionalization. beilstein-journals.orgTheranostics, magnetic resonance imaging (MRI).
Polypeptide ScaffoldsMonomeric unit to introduce phosphoryl groups and tune material properties. ucla.eduStimuli-responsive hydrogels, "smart" materials.
Quantum DotsCoordination and surface passivation to enhance photoluminescent properties.Bio-imaging, light-emitting devices.

Development of this compound-based Imaging Probes (e.g., Isotopic Labeling for NMR or Mass Spectrometry)

The development of targeted imaging probes is a cornerstone of modern diagnostics. This compound possesses several features that make it an excellent scaffold for such probes. The methionine residue is a substrate for enzymes that are often overexpressed in pathological conditions, such as methionine aminopeptidase (B13392206) 2 (MetAP2) in cancer. nih.gov Probes can be designed to report on the activity of such enzymes, enabling disease stratification and monitoring. nih.gov

Isotopic labeling is a powerful technique for enhancing the detection of molecules in complex biological environments using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). sigmaaldrich.comnih.gov this compound can be synthesized with stable isotopes at various positions to create a suite of imaging tools.

¹³C and ¹⁵N Labeling: Uniform or selective labeling of the methionine backbone with ¹³C and ¹⁵N is a standard approach in biomolecular NMR. nih.govnih.gov This allows for detailed structural and dynamic studies of the probe and its interactions with biological targets.

³¹P Labeling: The diphenylphosphoryl group contains a phosphorus atom, which has a 100% natural abundance of the NMR-active ³¹P isotope. This provides a unique spectroscopic handle to track the molecule in vitro or in vivo without interference from other biological molecules, offering a clear background for detection. sigmaaldrich.com

Radioisotope Labeling: For Positron Emission Tomography (PET) imaging, a radioisotope such as fluorine-18 (B77423) (¹⁸F) can be incorporated. nih.gov This could be achieved by modifying one of the phenyl rings on the phosphoryl group to include a site for radiolabeling. An ¹⁸F-labeled this compound derivative could serve as a PET tracer to quantify enzyme activity or receptor density in living subjects. nih.gov

Table 2: Isotopic Labeling Strategies for this compound Probes

IsotopeLabeling PositionDetection MethodResearch Application
¹³C, ¹⁵NMethionine backboneNMR SpectroscopyStructural determination, interaction mapping. sigmaaldrich.comnih.gov
²H (Deuterium)Methionine side chainNMR SpectroscopySimplify complex spectra, study dynamics. nih.gov
³¹P (natural abundance)Diphenylphosphoryl groupNMR SpectroscopyProbe tracking, binding studies, background-free detection. sigmaaldrich.com
¹⁸FPhenyl ring (modified)PET ImagingIn vivo imaging of enzyme activity or drug distribution. nih.gov

High-Throughput Screening Methodologies for Discovery of Novel Derivatives and Their Interactions

To explore the full chemical and biological space accessible to this compound, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds to identify derivatives with optimized or novel properties.

A potential HTS workflow would involve creating a library of analogs where the diphenylphosphoryl group is systematically modified. For example, electron-donating or electron-withdrawing substituents could be placed on the phenyl rings to tune the electronic properties and steric bulk of the molecule. The methionine portion could also be replaced with other natural or unnatural amino acids.

These libraries can then be screened for various activities. For instance, if the goal is to find an inhibitor for a specific enzyme, an HTS assay based on time-resolved fluorescence resonance energy transfer (TR-FRET) could be developed. nih.gov This type of assay is highly sensitive and can be automated to screen thousands of compounds efficiently. nih.gov Other HTS methods include cell-based assays to assess effects on cellular pathways or antibiofilm assays to identify compounds with antimicrobial potential. nih.gov

Table 3: Hypothetical High-Throughput Screening Workflow for this compound Derivatives

StepMethodologyObjectiveExample Technique
1. Library Generation Parallel synthesis, combinatorial chemistryCreate a diverse set of molecular analogs.SPOT-synthesis on cellulose (B213188) membranes. nih.gov
2. Primary Screen Automated biochemical or cell-based assayIdentify "hit" compounds with desired activity.TR-FRET assay for protein-protein interaction disruption. nih.gov
3. Hit Confirmation Dose-response analysisConfirm the activity and potency of initial hits.IC₅₀/EC₅₀ determination.
4. Secondary Assay Orthogonal biological assayValidate the mechanism of action in a different system.Cellular thermal shift assay (CETSA), confocal microscopy. nih.gov

Advanced Theoretical Frameworks for Predictive Modeling of Reactivity and Interactions

Computational chemistry and theoretical modeling provide powerful tools to predict the behavior of molecules, guiding experimental design and saving significant resources. For this compound, advanced theoretical frameworks can offer insights into its structure, reactivity, and interactions at an atomic level.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, optimized geometry, and spectroscopic properties (e.g., NMR chemical shifts). This can help in interpreting experimental data and understanding the intrinsic reactivity of the phosphoryl and thioether groups.

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of this compound in different environments, such as in aqueous solution or interacting with a protein binding pocket or a material surface. These simulations can predict binding affinities, conformational changes upon binding, and the stability of hybrid material interfaces.

Quantitative Structure-Activity Relationship (QSAR): By combining computational descriptors with experimental data from HTS, QSAR models can be built. These models can predict the biological activity or physical properties of untested derivatives, thereby prioritizing the synthesis of the most promising candidates.

These predictive models are crucial for rationally designing next-generation molecules with enhanced affinity, selectivity, or material-modulating properties.

Emerging Synthesis Routes for Complex this compound Architectures and Assemblies

The synthesis of more complex architectures based on this compound is a key future direction. This involves moving beyond the single molecule to create well-defined oligomers, polymers, and supramolecular assemblies.

One emerging route is the use of this compound as a functional building block in solid-phase peptide synthesis (SPPS). This would allow its precise incorporation into a peptide sequence, creating peptidomimetics with unique structural and functional properties conferred by the phosphoryl group.

Another advanced strategy involves the post-polymerization modification of poly(L-methionine). Researchers have developed efficient methods for modifying the thioether side chains of poly(methionine) to introduce a wide range of functional groups. ucla.edu A similar approach could be envisioned where a pre-formed polymer is functionalized with diphenylphosphoryl moieties.

Furthermore, the self-assembly of amphiphilic block copolypeptides containing a this compound block could be explored. ucla.edu The interplay between the hydrophobic and hydrophilic blocks could lead to the formation of micelles, vesicles, or other nanostructures in solution, with potential applications in encapsulation and controlled release. The development of new polymerization techniques and efficient bioconjugation strategies will be critical to realizing these complex architectures. beilstein-journals.orgucla.edu

Q & A

Q. What synthetic methodologies are effective for preparing N-(Diphenylphosphoryl)-L-methionine?

  • Methodological Answer : A two-step approach is commonly employed:

Phosphorylation : React L-methionine with chloro(diphenyl)phosphine in chloroform under acidic conditions (e.g., acetic acid) to introduce the diphenylphosphoryl group .

Purification : Hydrolyze intermediates and isolate the product via solvent extraction. For example, sulfur impurities (from reducing agents like ammonium sulfide) are removed using carbon disulfide extraction, followed by acidification to pH 2.5 for crystallization .
Key Considerations: Optimize reaction time and temperature to avoid side products. Monitor purity via HPLC or TLC .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : IR spectroscopy to confirm phosphoryl (P=O) and thioether (C-S) functional groups .
  • Chromatography : Reverse-phase HPLC with a phosphate buffer (pH 7.1) to resolve methionine derivatives; system suitability requires a resolution ≥0.4 between analogous compounds .
  • Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C₁₃H₁₉N₂O₇PS) .

Q. What are standard protocols for assessing acute toxicity in preclinical models?

  • Methodological Answer : The OECD "up and down" method is recommended:

Administer a single dose (e.g., 1.7 g/kg/day orally in rats) and monitor mortality, organ weight changes, and histopathology (e.g., liver steatosis) over 7 days .

Compare biochemical markers (SGOT, SGPT, bilirubin) between treated and control groups to evaluate hepatotoxicity .

Q. Which bioassays are suitable for initial pharmacological screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test PTP-1B inhibition at 0.3 µM concentrations; use N-substituted methionine derivatives as positive controls (e.g., 49.09% inhibition observed in similar compounds) .
  • Hepatoprotective Studies : Induce liver injury in rats with paracetamol, then measure normalization of transaminases (SGOT/SGPT) and bilirubin after 7 days of treatment .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Methodological Answer :
  • Reaction Optimization : Use Design of Experiments (DoE) to assess variables like solvent polarity (THF/H₂O ratios) and reducing agent efficiency (ammonium sulfide vs. alternatives) .
  • Crystallization Control : Adjust acidification pH (e.g., pH 2.5 vs. 4.5) to minimize impurities; monitor crystal growth kinetics .
  • Data-Driven Example : In analogous syntheses, reducing reaction time from 24h to 12h improved purity by 15% .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Structural-Activity Analysis : Compare substituent effects (e.g., diphenylphosphoryl vs. nitrobenzoyl groups) on enzyme binding using molecular docking .
  • Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., fixed pH, temperature) and use ANOVA with Bonferroni correction to identify significant variables .
    Case Study: m-ABM showed 30% higher hepatoprotection than m-NBM due to aminobenzoyl group enhancing solubility .

Q. What advanced statistical models are appropriate for complex pharmacological data?

  • Methodological Answer :
  • Dose-Response Analysis : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
  • Multivariate Analysis : Apply two-way ANOVA for studies with multiple variables (e.g., L-methionine dosage + donepezil co-administration) .
  • Survival Studies : Use Kaplan-Meier plots with log-rank tests for toxicity timelines .

Q. How to investigate biochemical interactions with cellular targets?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for formyl peptide receptor (FPR) activation using radiolabeled ligands (e.g., ³H-N-(N-Formyl-L-methionyl)-L-phenylalanine) .
  • Cellular Uptake Studies : Track intracellular accumulation via fluorescent tagging (e.g., FITC-conjugated derivatives) and confocal microscopy .
  • Proteomics : Identify phosphorylation/dephosphorylation patterns in treated vs. untreated cells using 2D gel electrophoresis .

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